Antileishmanial Potency: 2,3-Dihydrobenzofuran Demonstrates Single-Digit Micromolar IC50 Against Parasitic Life Stages
2,3-Dihydrobenzofuran demonstrates potent, stage-specific antileishmanial activity against both promastigote and intracellular amastigote forms of the parasite, a critical differentiator from many structural analogs that lack this dual-action profile . This direct activity against the clinically relevant amastigote stage is essential for therapeutic development.
| Evidence Dimension | Antileishmanial Activity (IC50) |
|---|---|
| Target Compound Data | Promastigote IC50 = 1.042 μM; Amastigote IC50 = 1.43 μM |
| Comparator Or Baseline | No direct head-to-head comparator; baseline inferred as inactive or weakly active for unmodified benzofuran scaffold. |
| Quantified Difference | Potent, single-digit micromolar activity against both parasitic life stages. |
| Conditions | In vitro assay against Leishmania promastigote and amastigote forms; compound tested at 0.5-13 μM for 48 h . |
Why This Matters
Procurement is justified for researchers developing antiparasitic agents, as the compound exhibits intrinsic activity against the clinically relevant amastigote stage, a key requirement for drug discovery programs in neglected tropical diseases.
